molecular formula C20H15N5O B2563080 N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide CAS No. 2191266-37-0

N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide

Cat. No.: B2563080
CAS No.: 2191266-37-0
M. Wt: 341.374
InChI Key: VMNSVTYXVRNLCV-UHFFFAOYSA-N
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Description

“N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide” is a derivative of quinoxaline-2-carboxamides . It has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines .

Scientific Research Applications

Receptor Antagonism and Imaging Applications

N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide belongs to the class of quinoxalin-2-carboxamides, which have been investigated for their potential in various pharmacological applications. For instance, derivatives of quinoxalin-2-carboxamides were designed and synthesized as 5-HT3 receptor antagonists, showing promising results in pharmacological evaluation against the 5-HT3 agonist in guinea pig ileum preparations (Mahesh et al., 2011). Additionally, novel quinoline-2-carboxamide derivatives were labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET) imaging to assess peripheral benzodiazepine type receptors (PBR) in vivo, suggesting their utility in noninvasive diagnostic imaging (Matarrese et al., 2001).

Metal Ion Coordination and Therapeutic Delivery

The structure of this compound, with multiple nitrogen atoms, allows for the formation of coordinate bonds with metal ions such as Mn(II) and Fe(II). This characteristic has been explored in the synthesis of compounds that could potentially bind and deliver nitric oxide (NO) to targeted in vivo biological sites, such as tumors, upon irradiation with long-wavelength light (Yang et al., 2017).

DNA Methylation Inhibition for Cancer Therapy

Derivatives similar to this compound have been investigated for their ability to inhibit DNA methyltransferase (DNMT), an enzyme implicated in the epigenetic regulation of genes. These studies are crucial for developing therapeutic agents for cancer, where DNA methylation plays a role in tumor progression. For example, certain quinoline-based compounds were found to be potent inhibitors of human DNMT3A, indicating their potential in cancer therapy (Rilova et al., 2014).

Anti-inflammatory and Immunomodulatory Properties

Quinoline-3-carboxamides, a related class of compounds, have demonstrated anti-inflammatory properties and the ability to reverse established fibrosis in animal models, offering insights into the therapeutic potential of this compound in treating chronic inflammatory conditions and fibrosis (Pettersson et al., 2018).

Mechanism of Action

Properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(19-13-23-17-5-1-2-6-18(17)25-19)24-10-14-8-16(12-22-9-14)15-4-3-7-21-11-15/h1-9,11-13H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNSVTYXVRNLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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